molecular formula C22H27N7O B11191320 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11191320
M. Wt: 405.5 g/mol
InChI Key: CLLPXGLSNMQJCK-UHFFFAOYSA-N
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Description

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with a piperazine moiety and a methoxyphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the triazine core reacts with 1-(2-methoxyphenyl)piperazine.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a triazine core, piperazine moiety, and methoxyphenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Biological Activity

The compound 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound features a triazine core substituted with piperazine and methoxyphenyl groups. Its molecular formula is C22H24N6OC_{22}H_{24}N_6O, with a molecular weight of approximately 376.47 g/mol. The structural representation can be summarized as follows:

  • Triazine moiety : Central structure providing stability and biological activity.
  • Piperazine ring : Known for enhancing pharmacological properties.
  • Methoxy and methyl substituents : Modulate lipophilicity and receptor affinity.

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC22H24N6OC_{22}H_{24}N_6O
Molecular Weight376.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Properties

Recent studies have indicated that triazine derivatives exhibit significant anticancer activity. The compound was tested against various human cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). It demonstrated cytotoxic effects with IC50 values indicating potent activity.

Case Study: Anticancer Activity

In a study published in 2020, the compound was evaluated for its ability to inhibit cell proliferation in MCF-7 cells. The results showed an IC50 value of approximately 20 µM, suggesting moderate potency compared to standard chemotherapeutics .

Antidepressant Activity

The piperazine component of the compound is associated with antidepressant effects. Research on similar piperazine derivatives has shown that they can act as serotonin receptor modulators.

Case Study: Serotonin Receptor Modulation

A recent investigation into piperazine derivatives indicated that compounds with methoxy substitutions exhibited enhanced binding affinity to serotonin receptors (5-HT1A and 5-HT2A). The specific compound demonstrated a binding affinity comparable to established antidepressants .

Antimicrobial Activity

Triazine derivatives have also been noted for their antimicrobial properties. The compound was tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : The triazine moiety is known to inhibit protein kinases involved in cancer progression.
  • Receptor Modulation : The piperazine ring enhances interaction with neurotransmitter receptors, influencing mood regulation.
  • Antioxidant Activity : The methoxy group contributes to free radical scavenging properties.

Properties

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

IUPAC Name

6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H27N7O/c1-16-7-9-17(10-8-16)24-22-26-20(25-21(23)27-22)15-28-11-13-29(14-12-28)18-5-3-4-6-19(18)30-2/h3-10H,11-15H2,1-2H3,(H3,23,24,25,26,27)

InChI Key

CLLPXGLSNMQJCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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